molecular formula C12H9ClO4 B1208660 Ethyl 6-chloro-2-oxo-2H-chromene-3-carboxylate CAS No. 70384-80-4

Ethyl 6-chloro-2-oxo-2H-chromene-3-carboxylate

Cat. No.: B1208660
CAS No.: 70384-80-4
M. Wt: 252.65 g/mol
InChI Key: HDBCARVARPQBKI-UHFFFAOYSA-N
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Description

Ethyl 6-chloro-2-oxo-2H-chromene-3-carboxylate is a chemical compound belonging to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-chloro-2-oxo-2H-chromene-3-carboxylate typically involves the reaction of 6-chlorocoumarin with ethyl chloroformate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-chloro-2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Oxidation Reactions: The compound can be oxidized to form more complex derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

    Reduction: Sodium borohydride in methanol or ethanol.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

Scientific Research Applications

Ethyl 6-chloro-2-oxo-2H-chromene-3-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 6-chloro-2-oxo-2H-chromene-3-carboxylate involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit certain kinases involved in cell signaling pathways, thereby exerting its anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate
  • Ethyl 6-fluoro-2-oxo-2H-chromene-3-carboxylate
  • Ethyl 6-methyl-2-oxo-2H-chromene-3-carboxylate

Uniqueness

Ethyl 6-chloro-2-oxo-2H-chromene-3-carboxylate is unique due to the presence of the chlorine atom, which can significantly influence its reactivity and biological activity. The chlorine atom can participate in various substitution reactions, making it a versatile intermediate in organic synthesis .

Biological Activity

Ethyl 6-chloro-2-oxo-2H-chromene-3-carboxylate is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, anticancer, and biochemical properties, supported by case studies and research findings.

Chemical Structure and Properties

This compound has the molecular formula C₁₂H₉ClO₄ and features a chromene structure that is modified by a chlorine atom and an ethyl ester group. This unique substitution pattern influences its reactivity and biological activity compared to similar compounds.

Antimicrobial Activity

The compound has been studied for its antimicrobial properties against various bacterial strains. Research indicates that derivatives of chromene exhibit significant activity against pathogens such as Staphylococcus aureus and Escherichia coli.

Case Study: Antimicrobial Evaluation

In a study evaluating the antimicrobial effects of various derivatives, this compound demonstrated:

  • Minimum Inhibitory Concentration (MIC) : Values ranged from 0.22 to 0.25 μg/mL against tested pathogens.
  • Minimum Bactericidal Concentration (MBC) : Showed effective bactericidal activity comparable to standard antibiotics.
  • Biofilm Inhibition : The compound significantly reduced biofilm formation in Staphylococcus species, outperforming Ciprofloxacin in some assays .
CompoundMIC (μg/mL)MBC (μg/mL)Biofilm Reduction (%)
This compound0.22–0.25Not specifiedSignificant reduction
CiprofloxacinNot specifiedNot specifiedReference standard

Anticancer Properties

This compound has also been investigated for its anticancer potential . The mechanism of action appears to involve the inhibition of specific kinases involved in cell signaling pathways, leading to reduced proliferation of cancer cells.

Research Findings

  • Inhibition of Cell Proliferation : Studies have shown that the compound can inhibit the growth of various cancer cell lines, indicating potential as a therapeutic agent.
  • Mechanism of Action : The compound may induce apoptosis in cancer cells by activating caspase pathways, as evidenced by increased levels of cleaved caspases in treated cells .

The biochemical interactions of this compound are critical to its biological activity. It interacts with various enzymes and proteins, influencing pathways related to coagulation and inflammation.

The compound has been shown to inhibit enzymes involved in the coagulation pathway, potentially offering therapeutic benefits for blood clotting disorders.

Comparative Analysis with Similar Compounds

This compound can be compared with other chromene derivatives to highlight its unique properties:

Compound NameMolecular FormulaUnique Features
Ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylateC₁₂H₉BrO₄Bromine substitution
Ethyl 6-fluoro-2-oxo-2H-chromene-3-carboxylateC₁₂H₉FO₄Fluorine substitution
This compoundC₁₂H₉ClO₄Chlorine substitution enhancing reactivity

Q & A

Q. Basic: What experimental methods are recommended for synthesizing Ethyl 6-chloro-2-oxo-2H-chromene-3-carboxylate?

Answer:
A common method involves FeCl₃-catalyzed cascade reactions. For example, condensation of substituted phenolic precursors with ethyl acetoacetate under reflux conditions in ethanol yields the target compound. Key steps include:

  • Dissolving 4-chlororesorcinol (or analogous precursors) and ethyl acetoacetate in ethanol.
  • Adding FeCl₃ (10 mol%) as a Lewis acid catalyst to promote cyclization.
  • Refluxing at 80°C for 6–8 hours, followed by cooling and crystallization.
    The product is purified via recrystallization (ethanol/water) and characterized by melting point, IR, and NMR spectroscopy .

Q. Basic: How can X-ray crystallography confirm the molecular configuration of this compound?

Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Experimental steps include:

  • Growing high-quality crystals via slow evaporation (e.g., using ethanol or DCM/hexane mixtures).
  • Collecting diffraction data at low temperatures (e.g., 135 K) to minimize thermal motion artifacts.
  • Refining the structure using SHELXL (for small-molecule refinement) to resolve bond lengths, angles, and torsional parameters.
    For this compound, SCXRD confirmed planar chromene rings and ester group orientation, with R-factors < 0.05 for high precision .

Q. Advanced: How do DFT and HF computational methods differ in predicting vibrational spectra and NMR chemical shifts?

Answer:

  • Density Functional Theory (DFT): Uses hybrid functionals (e.g., B3LYP) with 6-31G+(d,p) basis sets to account for electron correlation, critical for accurate vibrational frequency assignments (e.g., C=O stretches at ~1750 cm⁻¹) and ¹³C NMR shifts (±2 ppm error vs. experimental).
  • Hartree-Fock (HF): Overestimates vibrational frequencies due to neglect of electron correlation, leading to larger deviations (~5–10% error).
    For this compound, DFT-B3LYP outperformed HF in matching experimental IR bands and ¹H/¹³C NMR shifts, particularly for the chloro-substituted chromene system .

Q. Advanced: How can researchers resolve discrepancies between calculated and experimental NMR chemical shifts?

Answer:
Methodological adjustments include:

  • Solvent Effects: Incorporate polarizable continuum models (PCM) in DFT calculations to simulate solvent environments (e.g., CDCl₃).
  • Conformational Sampling: Use molecular dynamics (MD) to explore rotameric states of the ethoxy group, which affect chemical shift anisotropy.
  • Relativistic Corrections: Apply approximations (e.g., Zeroth-Order Regular Approximation) for heavy atoms like chlorine.
    In one study, these steps reduced deviations from 3.5 ppm to <1 ppm for ¹H NMR signals .

Q. Advanced: What strategies optimize reaction yields in the presence of competing side reactions?

Answer:

  • Catalyst Screening: Test Lewis acids (e.g., FeCl₃ vs. AlCl₃) to enhance regioselectivity. FeCl₃ gave 89% yield for this compound by suppressing ester hydrolysis .
  • Kinetic Control: Lower reaction temperatures (e.g., 60°C instead of 80°C) reduce dimerization of intermediates.
  • In Situ Monitoring: Use TLC or inline IR to detect side products early and adjust conditions.

Q. Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

  • IR Spectroscopy: Identifies carbonyl stretches (C=O at ~1755 cm⁻¹) and aromatic C-Cl vibrations (~750 cm⁻¹) .
  • ¹H/¹³C NMR: Assigns proton environments (e.g., ethyl CH₃ at δ 1.23 ppm, aromatic protons at δ 7.28–7.60 ppm) and quaternary carbons (e.g., lactone C=O at δ 162.7 ppm) .
  • High-Resolution Mass Spectrometry (HRMS): Confirms molecular formula (e.g., [M+H]+ at m/z 267.0298 for C₁₂H₁₀ClO₄⁺) .

Q. Advanced: How does substituent positioning influence biological activity in coumarin derivatives?

Answer:

  • Electron-Withdrawing Groups (Cl at C6): Enhance electrophilicity of the lactone ring, potentially increasing DNA intercalation (observed in psoralen analogs) .
  • Ester Groups: Improve membrane permeability, as seen in structure-activity relationship (SAR) studies of anti-cancer chromenes.
  • Hydrogen-Bonding Patterns: Solid-state π-stacking (confirmed via XRD) correlates with enhanced photoactivity in therapeutic applications .

Q. Advanced: What challenges arise in refining crystallographic data for halogenated coumarins?

Answer:

  • Disorder Modeling: Chlorine atoms may exhibit positional disorder; use PART instructions in SHELXL to refine occupancy ratios.
  • Thermal Motion: Apply anisotropic displacement parameters (ADPs) for non-H atoms to model libration effects.
  • Twinned Data: For microcrystalline samples, employ TWIN/BASF commands in SHELXTL to deconvolute overlapping reflections .

Q. Basic: What safety precautions are necessary when handling this compound?

Answer:

  • Toxicity: Chlorinated coumarins may exhibit phototoxicity; use UV-protective eyewear and minimize light exposure.
  • Solvents: Ethanol and DCM require fume hood use and explosion-proof equipment.
  • Waste Disposal: Neutralize acidic byproducts before aqueous disposal, per institutional guidelines .

Q. Advanced: How can machine learning improve synthetic route design for derivatives?

Answer:

  • Dataset Curation: Compile reaction data (yields, conditions) from literature (e.g., FeCl₃-catalyzed syntheses ).
  • Feature Engineering: Input variables include catalyst loading, temperature, and substituent Hammett parameters.
  • Model Training: Use random forest or neural networks to predict optimal conditions for new derivatives (e.g., bromo or nitro analogs).

Properties

IUPAC Name

ethyl 6-chloro-2-oxochromene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClO4/c1-2-16-11(14)9-6-7-5-8(13)3-4-10(7)17-12(9)15/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDBCARVARPQBKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=CC(=C2)Cl)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60345146
Record name Ethyl 6-chloro-2-oxo-2H-chromene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60345146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70384-80-4
Record name Ethyl 6-chloro-2-oxo-2H-chromene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60345146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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